5-(2-Methoxyphenyl)-4-((3-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(2-Methoxyphenyl)-4-((3-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a complex organic compound with a molecular formula of C17H16N4OS. This compound belongs to the class of triazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methoxyphenyl)-4-((3-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 2-methoxybenzaldehyde with 3-methylbenzylideneamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting intermediate is then treated with thiosemicarbazide to form the desired triazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
5-(2-Methoxyphenyl)-4-((3-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 5-(2-Methoxyphenyl)-4-((3-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. Additionally, it can bind to DNA and interfere with replication and transcription, contributing to its anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Hydroxyphenyl)-4-((3-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol
- 5-(2-Chlorophenyl)-4-((3-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol
- 5-(2-Nitrophenyl)-4-((3-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol
Uniqueness
The presence of the methoxy group in 5-(2-Methoxyphenyl)-4-((3-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol imparts unique electronic and steric properties, enhancing its biological activity and making it a valuable compound for various applications.
Properties
CAS No. |
478257-56-6 |
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Molecular Formula |
C17H16N4OS |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
3-(2-methoxyphenyl)-4-[(E)-(3-methylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H16N4OS/c1-12-6-5-7-13(10-12)11-18-21-16(19-20-17(21)23)14-8-3-4-9-15(14)22-2/h3-11H,1-2H3,(H,20,23)/b18-11+ |
InChI Key |
SHFDFFMTAMKRIA-WOJGMQOQSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3OC |
Canonical SMILES |
CC1=CC(=CC=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3OC |
Origin of Product |
United States |
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